3-Amino-N-(1H-imidazol-2-yl)propanamide hydrochloride
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Overview
Description
3-Amino-N-(1H-imidazol-2-yl)propanamide hydrochloride is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. The imidazole ring is a common structural motif in many biologically active molecules, making this compound of significant interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions often include the use of nickel catalysts and mild conditions to ensure the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-(1H-imidazol-2-yl)propanamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the imidazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
3-Amino-N-(1H-imidazol-2-yl)propanamide hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-N-(1H-imidazol-2-yl)propanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of these targets . This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazole: The parent compound of the imidazole family, known for its broad range of biological activities.
Histidine: An amino acid containing an imidazole ring, essential for protein synthesis and enzyme function.
Metronidazole: An antibiotic and antiprotozoal medication containing an imidazole ring.
Uniqueness
3-Amino-N-(1H-imidazol-2-yl)propanamide hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the amino and propanamide groups allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C6H11ClN4O |
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Molecular Weight |
190.63 g/mol |
IUPAC Name |
3-amino-N-(1H-imidazol-2-yl)propanamide;hydrochloride |
InChI |
InChI=1S/C6H10N4O.ClH/c7-2-1-5(11)10-6-8-3-4-9-6;/h3-4H,1-2,7H2,(H2,8,9,10,11);1H |
InChI Key |
USDBSUVUAMFDHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)NC(=O)CCN.Cl |
Origin of Product |
United States |
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